2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Description

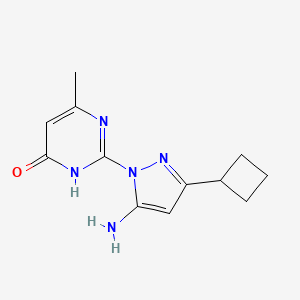

The compound 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrimidin-4(3H)-one core substituted at position 2 with a 5-amino-3-cyclobutylpyrazole moiety and at position 6 with a methyl group.

Properties

Molecular Formula |

C12H15N5O |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-(5-amino-3-cyclobutylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H15N5O/c1-7-5-11(18)15-12(14-7)17-10(13)6-9(16-17)8-3-2-4-8/h5-6,8H,2-4,13H2,1H3,(H,14,15,18) |

InChI Key |

PIGPIRUDBVNSJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CCC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Cyclobutyl Substitution:

Formation of the Pyrimidine Ring: The final step involves the condensation of the pyrazole intermediate with a suitable precursor, such as a β-ketoester or a β-diketone, to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions, with the use of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methyl group on the pyrimidine ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reduction reactions can target the pyrazole ring or the pyrimidine ring, leading to the formation of dihydro or tetrahydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while oxidation of the methyl group can yield aldehydes or carboxylic acids.

Reduction Products: Reduction of the pyrazole or pyrimidine rings can result in the formation of partially or fully saturated derivatives.

Substitution Products: Substitution reactions can yield a variety of derivatives, including alkylated, acylated, or sulfonylated compounds.

Scientific Research Applications

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The substituent at position 3 of the pyrazole ring significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Key Observations :

- Steric and Electronic Effects : Cyclobutyl introduces moderate steric bulk and strain compared to tert-butyl (bulkier) or cyclopropyl (smaller ring strain) .

- Aromatic vs.

Antimicrobial Activity

Key Observations :

- Pyrimidinone derivatives with sulfur-containing substituents (e.g., thioether, mercapto) show enhanced cytotoxic activity .

- Amino-substituted pyrazoles (e.g., 5-amino) may improve solubility and target interaction .

Physicochemical Properties

Spectroscopic Data

Biological Activity

The compound 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N5O, with a molecular weight of 233.27 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which is known to be crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play significant roles in various signaling pathways associated with cancer and inflammation. The pyrazole ring's nitrogen atoms can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example, the inhibition of COX-2 by similar compounds has been linked to reduced inflammation and pain relief in animal models .

Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the microbes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Cyclobutyl group | Enhances binding affinity |

| Amino group | Increases solubility and bioavailability |

| Methyl group | Modulates lipophilicity |

Study 1: Inhibition of COX Enzymes

In a study evaluating a series of pyrazole derivatives, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The results indicated that modifications on the cyclobutyl moiety led to enhanced COX-2 selectivity, suggesting potential applications in treating inflammatory diseases .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of pyrazole derivatives, where this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.